

Erlenmeyer-Plöchl Synthesis of 2-Methyl-5(4H)-oxazolone: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-5(4H)-oxazolone

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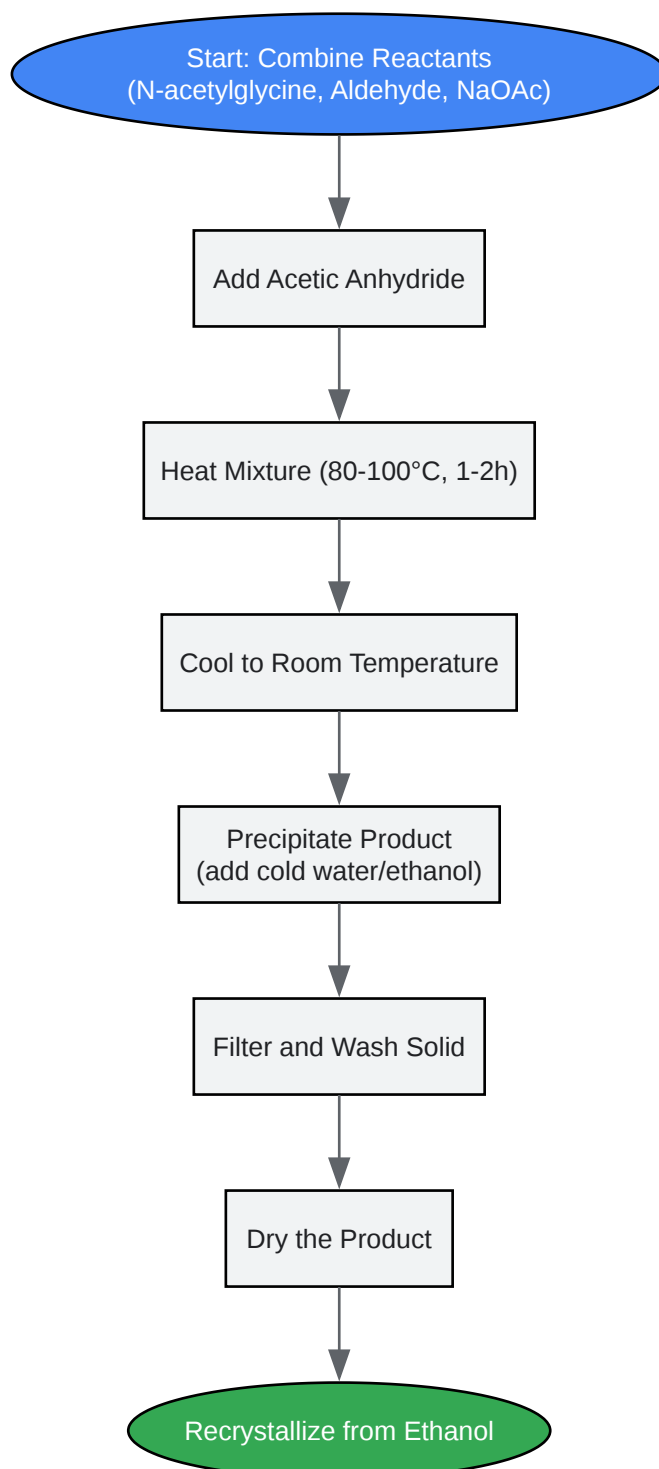
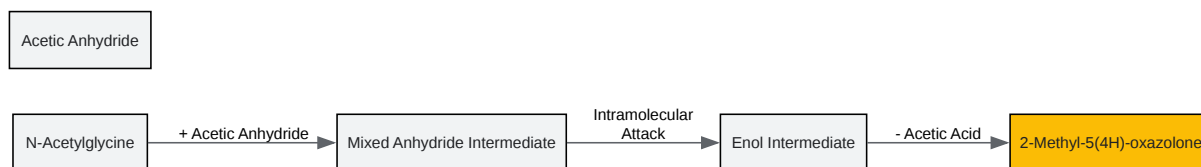
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Erlenmeyer-Plöchl synthesis, with a specific focus on the formation of **2-Methyl-5(4H)-oxazolone**. This oxazolone, also known as an azlactone, is a key intermediate in the synthesis of various organic compounds, including α -amino acids and other heterocyclic systems. This document details the reaction mechanism, provides experimental protocols for its in situ generation, and presents quantitative data from related syntheses.

Reaction Mechanism

The Erlenmeyer-Plöchl synthesis of **2-Methyl-5(4H)-oxazolone** involves the intramolecular cyclization of N-acetylglycine using a dehydrating agent, typically acetic anhydride. The reaction proceeds through the formation of a mixed anhydride, followed by an intramolecular nucleophilic attack by the amide oxygen onto the activated carbonyl carbon. Subsequent elimination of a molecule of acetic acid yields the desired oxazolone ring.

The resulting **2-Methyl-5(4H)-oxazolone** is a reactive intermediate.^{[1][2]} It possesses an acidic proton at the C-4 position, making it susceptible to enolization and subsequent condensation with aldehydes or ketones in a Perkin-type reaction to form 4-substituted derivatives.^{[1][3]} Due to its reactivity, **2-Methyl-5(4H)-oxazolone** is often generated and used in situ without isolation.



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